molecular formula C7H14O2 B1395766 2-(Tetrahydro-2H-pyran-3-yl)ethanol CAS No. 1050493-77-0

2-(Tetrahydro-2H-pyran-3-yl)ethanol

Cat. No. B1395766
Key on ui cas rn: 1050493-77-0
M. Wt: 130.18 g/mol
InChI Key: YEQNKCUQFRSBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977344B2

Procedure details

A solution of triphenylphosphine (725 mg, 2.77 mmol) in DCM (4 ml) was added dropwise with water-bath cooling to a solution of 2-(tetrahydro-2H-pyran-3-yl)ethanol (300 mg, 2.304 mmol) and carbon tetrabromide (917 mg, 2.77 mmol) in DCM (6 ml).
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
917 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:20]1[CH2:25][CH2:24][CH2:23][CH:22]([CH2:26][CH2:27]O)[CH2:21]1.C(Br)(Br)(Br)[Br:30]>C(Cl)Cl>[Br:30][CH2:27][CH2:26][CH:22]1[CH2:23][CH2:24][CH2:25][O:20][CH2:21]1

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
O1CC(CCC1)CCO
Name
Quantity
917 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCC1COCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.